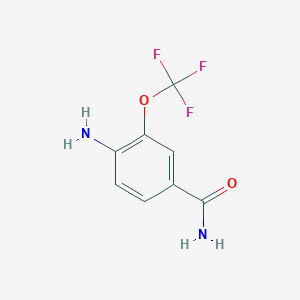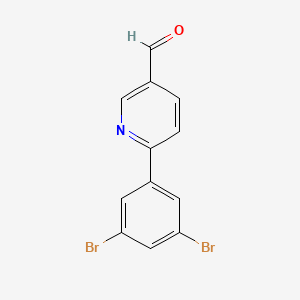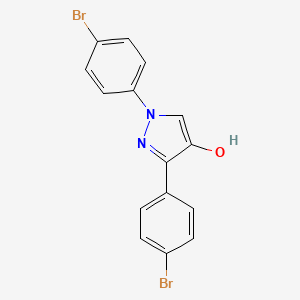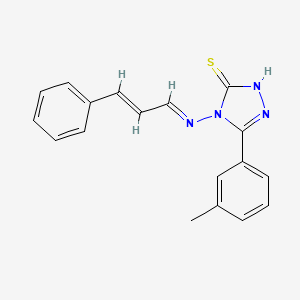
4-((3-Phenylallylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-Phenylallylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a phenylallylidene group, and a tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Phenylallylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-phenylallylideneamine with 5-(m-tolyl)-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
反応の種類
4-((3-フェニルアリルイデン)アミノ)-5-(m-トリル)-4H-1,2,4-トリアゾール-3-チオールは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、スルホキシドまたはスルホンを生成するために酸化される可能性があります。
還元: 還元反応は、この化合物を対応するアミンまたはチオール誘導体に変換することができます。
置換: 求核置換反応により、トリアゾール環またはフェニルアリルイデン基にさまざまな置換基を導入することができます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロアルカン、アシルクロリド、スルホニルクロリドなどの試薬を置換反応に使用できます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成され、還元によりアミンまたはチオール誘導体が生成される可能性があります。
科学的研究の応用
4-((3-フェニルアリルイデン)アミノ)-5-(m-トリル)-4H-1,2,4-トリアゾール-3-チオールは、科学研究においていくつかの応用があります。
化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性、抗真菌性、または抗癌性などの生物活性を持つ可能性があります。
医学: さまざまな疾患の治療薬としての可能性を探索するために、研究が進められています。
産業: これは、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できます。
作用機序
4-((3-フェニルアリルイデン)アミノ)-5-(m-トリル)-4H-1,2,4-トリアゾール-3-チオールの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、疾患経路に関与する酵素や受容体を阻害し、治療効果をもたらす可能性があります。たとえば、特定の酵素に結合して活性を阻害することにより、微生物または癌細胞の代謝プロセスを阻害する可能性があります。
類似化合物との比較
類似化合物
- 4-((3-フェニルアリルイデン)アミノ)-5-(p-トリル)-4H-1,2,4-トリアゾール-3-チオール
- 4-((3-フェニルアリルイデン)アミノ)-5-(o-トリル)-4H-1,2,4-トリアゾール-3-チオール
- 4-((3-フェニルアリルイデン)アミノ)-5-(m-トリル)-4H-1,2,4-トリアゾール-3-オン
独自性
4-((3-フェニルアリルイデン)アミノ)-5-(m-トリル)-4H-1,2,4-トリアゾール-3-チオールは、その独特の化学的および生物学的特性を与える官能基の特定の組み合わせにより、独自です。そのトリアゾール環とフェニルアリルイデン基は、反応性と潜在的な生物活性に貢献し、研究開発に役立つ化合物となっています。
特性
CAS番号 |
478256-13-2 |
|---|---|
分子式 |
C18H16N4S |
分子量 |
320.4 g/mol |
IUPAC名 |
3-(3-methylphenyl)-4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16N4S/c1-14-7-5-11-16(13-14)17-20-21-18(23)22(17)19-12-6-10-15-8-3-2-4-9-15/h2-13H,1H3,(H,21,23)/b10-6+,19-12+ |
InChIキー |
DFPWXJAVFNUMOQ-ATFGCDJJSA-N |
異性体SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CC=C3 |
正規SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-1-(1-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B12049479.png)

![N'~1~,N'~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B12049488.png)
![6-Amino-4-(3-chlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12049499.png)


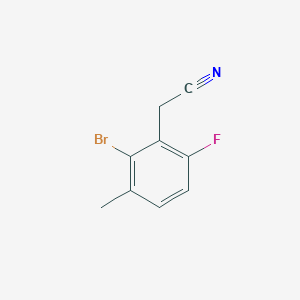
![N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049522.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12049529.png)
